molecular formula C6H12O6 B102495 D-Arabinonic acid, methyl ester CAS No. 15909-68-9

D-Arabinonic acid, methyl ester

Cat. No. B102495
CAS RN: 15909-68-9
M. Wt: 180.16 g/mol
InChI Key: JWILWRLEBBNTFH-WDCZJNDASA-N
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Description

D-Arabinonic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology. This compound is a derivative of D-arabinose, which is a type of sugar found in many plants and animals. In

Mechanism Of Action

The mechanism of action of D-Arabinonic acid, methyl ester is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. Additionally, D-Arabinonic acid, methyl ester may modulate the immune system by activating various immune cells and promoting the production of cytokines.

Biochemical And Physiological Effects

D-Arabinonic acid, methyl ester has been found to have various biochemical and physiological effects. Studies have shown that D-Arabinonic acid, methyl ester can inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, D-Arabinonic acid, methyl ester has been found to modulate the expression of various genes involved in immune system regulation.

Advantages And Limitations For Lab Experiments

D-Arabinonic acid, methyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has low toxicity and can be used at relatively high concentrations without causing adverse effects. However, one limitation of D-Arabinonic acid, methyl ester is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of D-Arabinonic acid, methyl ester. One direction is to further investigate its mechanism of action and identify the specific signaling pathways and enzymes that it targets. Additionally, more studies are needed to determine the optimal dosage and administration route for D-Arabinonic acid, methyl ester in various disease models. Furthermore, the potential use of D-Arabinonic acid, methyl ester as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored. Finally, the development of novel synthesis methods for D-Arabinonic acid, methyl ester should be investigated to improve its yield and purity.

Synthesis Methods

The synthesis of D-Arabinonic acid, methyl ester can be achieved through the oxidation of D-arabinose using various reagents such as sodium periodate or lead tetraacetate. The reaction yields D-Arabinonic acid, which can be converted into its methyl ester form through the reaction with methanol and sulfuric acid. The resulting D-Arabinonic acid, methyl ester is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

D-Arabinonic acid, methyl ester has been used in various scientific research applications due to its potential as an anti-cancer agent, anti-inflammatory agent, and immunomodulatory agent. Studies have shown that D-Arabinonic acid, methyl ester can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, D-Arabinonic acid, methyl ester has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, D-Arabinonic acid, methyl ester has been shown to modulate the immune system by enhancing the activity of natural killer cells and increasing the production of cytokines.

properties

CAS RN

15909-68-9

Product Name

D-Arabinonic acid, methyl ester

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

methyl (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3/t3-,4-,5+/m1/s1

InChI Key

JWILWRLEBBNTFH-WDCZJNDASA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O

SMILES

COC(=O)C(C(C(CO)O)O)O

Canonical SMILES

COC(=O)C(C(C(CO)O)O)O

Other CAS RN

23009-76-9
15909-68-9

Origin of Product

United States

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